N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide
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Overview
Description
N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide: is a chemical compound with the molecular formula C14H14N2O2. It is an indole derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to exhibit a broad spectrum of biological activities , suggesting that this compound may interact with its targets in a variety of ways to exert its effects.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities exhibited by indole derivatives , the compound could potentially have a wide range of effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide typically involves the reaction of indole derivatives with cyclopropylamine and acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitrated or halogenated indole derivatives.
Scientific Research Applications
N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Comparison with Similar Compounds
2-(3-formyl-1H-indol-1-yl)acetamide: Similar structure but lacks the cyclopropyl group.
N-(1H-indol-3-yl)acetamide: Similar indole core but different substituents.
N-cyclopropyl-2-(3-formyl-indol-1-yl)-acetamide: Similar structure but different functional groups.
Uniqueness: N-cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other indole derivatives and can lead to different pharmacological properties .
Properties
IUPAC Name |
N-cyclopropyl-2-(3-formylindol-1-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-9-10-7-16(8-14(18)15-11-5-6-11)13-4-2-1-3-12(10)13/h1-4,7,9,11H,5-6,8H2,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKGIGQHDYZTCG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C=C(C3=CC=CC=C32)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351912 |
Source
|
Record name | N-Cyclopropyl-2-(3-formyl-indol-1-yl)-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
530121-56-3 |
Source
|
Record name | N-Cyclopropyl-2-(3-formyl-indol-1-yl)-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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